1-(6-Methyl-4,6-dihydrofuro[3,4-c]isoxazol-6-yl)ethanone
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Overview
Description
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) is a chemical compound with the molecular formula C8H9NO3. This compound belongs to the class of furoisoxazoles, which are known for their diverse biological activities, including fungicidal, anti-inflammatory, and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furoisoxazole derivatives, including Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI), typically involves a Michael addition followed by intramolecular cycloaddition. The key steps include:
Michael Addition: Substituted alkynol is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -70°C, followed by the addition of nitroalkene. This reaction yields nitro ether.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxides, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various bioactive molecules.
Biology: It exhibits fungicidal activity and is used in the development of new fungicides.
Medicine: The compound has potential anti-inflammatory and analgesic properties, making it a candidate for drug development.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit key enzymes and disrupt cellular processes in pathogens. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the synthesis of essential biomolecules in fungi and other microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 4H-furo[3,2-c]pyran-4-ones
- 4H-furo[3,2-c]chromen-4-ones
- 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone
Uniqueness
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI) is unique due to its specific furoisoxazole structure, which imparts distinct biological activities. Compared to similar compounds, it exhibits a broader spectrum of fungicidal activity and potential therapeutic applications .
Properties
CAS No. |
159719-36-5 |
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Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
1-(6-methyl-4H-furo[3,4-c][1,2]oxazol-6-yl)ethanone |
InChI |
InChI=1S/C8H9NO3/c1-5(10)8(2)7-6(3-11-8)4-12-9-7/h4H,3H2,1-2H3 |
InChI Key |
VBKKOWZLYRRSJB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(C2=NOC=C2CO1)C |
Canonical SMILES |
CC(=O)C1(C2=NOC=C2CO1)C |
Synonyms |
Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)- (9CI) |
Origin of Product |
United States |
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